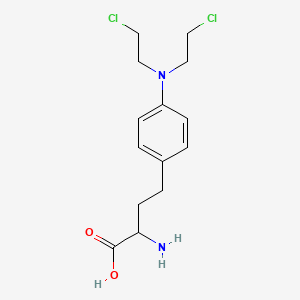

Aminochlorambucil

Description

Structure

3D Structure

Properties

CAS No. |

3688-35-5 |

|---|---|

Molecular Formula |

C14H20Cl2N2O2 |

Molecular Weight |

319.2 g/mol |

IUPAC Name |

2-amino-4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid |

InChI |

InChI=1S/C14H20Cl2N2O2/c15-7-9-18(10-8-16)12-4-1-11(2-5-12)3-6-13(17)14(19)20/h1-2,4-5,13H,3,6-10,17H2,(H,19,20) |

InChI Key |

WBIFEHLOTPXXKS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)N(CCCl)CCCl |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)N(CCCl)CCCl |

Other CAS No. |

3688-35-5 |

Synonyms |

aminochlorambucil |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Aminochlorambucil

Established Synthetic Pathways for Aminochlorambucil Analogues

This compound is structurally related to Chlorambucil (B1668637), an alkylating agent derived from nitrogen mustard nih.govwikipedia.org. The synthesis of amino acid analogues of nitrogen mustards, including this compound, has been a subject of chemical research for decades. Early work, such as that reported in C.R. Acad. Sci. Paris in March 1978, indicates established synthetic routes for this compound derivatives nih.govopenalex.org. Another relevant historical synthesis involves the preparation of β-[p-bis(2-chloroethyl)aminophenyl]-β-aminovaleric acid, which shares structural similarities with this compound, via the V. M. Radionov reaction with arylaliphatic aldehydes nih.gov.

The broader class of β-substituted β-amino acids and their derivatives, which includes compounds like this compound, are recognized as chemotherapeutic agents capable of selective uptake by tumor cells expressing the LAT1/4F2hc transporter nih.gov. The foundational synthetic strategies for these compounds often involve incorporating the nitrogen mustard moiety onto an amino acid backbone, leveraging known reactions for amino acid functionalization and alkylation.

Novel Synthetic Approaches and Route Optimization in this compound Chemistry

Novel synthetic approaches often integrate advanced techniques to achieve these optimizations. These include:

Parallel Synthesis: Allows for the simultaneous investigation of multiple reaction pathways, significantly accelerating the identification of viable synthetic routes adesisinc.com.

Computational Chemistry and Modeling: Utilized to predict reaction outcomes, which can reduce the need for extensive experimental trials and guide the selection of optimal conditions adesisinc.com.

High-Throughput Screening and Automated Synthesis: These technologies streamline the evaluation of reaction conditions and scalability, enabling rapid assessment of different synthetic strategies adesisinc.com.

Reinforcement Learning: Advanced computational methods, such as reinforcement learning, are being applied to optimize reaction routes by learning the "values" of molecular structures in synthesis planning. This can even involve hybridizing conventional organic synthetic and synthetic biological reaction datasets to suggest near-optimal multi-step synthesis choices rsc.org.

While specific novel routes for this compound are not detailed in the provided search results, the general principles of route optimization and the adoption of modern synthetic technologies are directly applicable to advancing its chemistry, ensuring that new production methods are feasible and scalable adesisinc.com.

Design and Synthesis of this compound Derivatives and Prodrugs

The design and synthesis of derivatives and prodrugs of this compound aim to enhance its therapeutic efficacy, improve tumor specificity, and reduce systemic toxicity. Prodrugs are initially inactive drug molecules that are designed to undergo specific chemical modifications in vivo, converting them into active drug molecules upon encountering particular conditions or biomarkers within the body, such as those prevalent in the tumor microenvironment dntb.gov.uanih.gov.

This strategic design significantly improves the efficacy of anticancer drug delivery by enhancing tumor specificity and minimizing off-target effects dntb.gov.ua. The concept is well-illustrated by the development of prodrugs of 4-aminocyclophosphamide (another nitrogen mustard derivative) conjugated with peptides for selective activation by prostate-specific antigen (PSA) mdpi.comiiitd.edu.inacs.orgacs.orgresearchgate.netttk.hudntb.gov.ua.

Amino acid and peptide conjugation are key strategies for creating this compound derivatives and prodrugs. These methods leverage the inherent biological recognition and enzymatic pathways within the body.

Amino Acid Conjugation: This is a Phase II biotransformation reaction where xenobiotics containing a carboxylic acid group can conjugate with the amino group of various amino acids, predominantly glycine, but also glutamine and, less commonly, taurine (B1682933) slideshare.netpharmacy180.comreactome.org. The process typically involves two main enzymatic steps:

Activation of the Carboxylic Acid: The carboxylic acid functional group of the drug substrate is activated by ATP and coenzyme A (CoA) to form an acyl-CoA intermediate pharmacy180.com.

Acylation of the Amino Acid: The activated acyl-CoA intermediate then acylates the α-amino acid in the presence of an N-acyl transferase enzyme, forming an amide bond pharmacy180.com.

This conjugation generally occurs in the liver mitochondria and results in more polar, water-soluble metabolites that are easier to excrete pharmacy180.comnih.gov.

Peptide Conjugation: Peptide conjugation involves attaching a peptide sequence to the drug molecule. This strategy is particularly useful for targeted drug delivery, as peptides can be designed to be recognized and cleaved by specific enzymes or receptors overexpressed in tumor cells acs.orgacs.orgttk.hufrontiersin.org. For instance, peptide-drug conjugates (PDCs) can be engineered to remain inactive in the systemic circulation and release the active drug only upon encountering specific bioorthogonal cleavage reactions at the tumor site frontiersin.org.

Site-specific conjugation techniques are crucial for achieving homogeneous and stable conjugates . While lysine (B10760008) and cysteine are common targets for conjugation due to their reactivity, strategies also involve targeting the unique reactivity of aromatic side chains found in tyrosine, tryptophan, and histidine . Enzyme-mediated conjugation, such as using transglutaminase to form covalent bonds with glutamine side chains or formylglycine synthase to convert cysteine into an aldehyde-containing amino acid, offers highly specific conjugation sites .

Stereochemistry plays a vital role in the design and synthesis of this compound derivatives, particularly given its amino acid nature. The biological activity and specificity of drug molecules are often highly dependent on their three-dimensional structure and chirality. Research into the synthesis of β-amino acids emphasizes the importance of stereoselective approaches to control the configuration of chiral centers within the molecule nih.gov.

For example, studies on peptide conjugates of 4-aminocyclophosphamide have investigated their stereochemical preference, highlighting that the specific stereoisomer can influence the prodrug's activation and interaction with biological targets like prostate-specific antigen (PSA) ttk.hu. Controlling stereochemistry during synthesis ensures that the resulting derivatives possess the desired biological activity and selectivity, minimizing the formation of inactive or off-target isomers.

Rational design in chemistry involves a deliberate and informed approach to molecular synthesis, where the desired properties and biological interactions are considered from the initial design phase adesisinc.com. For chemically modified forms of this compound, this means designing modifications that enhance its therapeutic index by improving tumor targeting, reducing systemic toxicity, or modulating its pharmacokinetic profile.

Key aspects of rational design include:

Targeting Biomarkers: Identifying and incorporating chemical groups that respond to specific biomarkers or conditions prevalent in the tumor microenvironment (e.g., specific enzymes, pH changes, or reactive oxygen species) nih.gov. This ensures the prodrug is activated selectively at the disease site.

Modulating Cytotoxicity: Designing modifications that effectively mask the inherent cytotoxicity of the nitrogen mustard until it reaches the target site nih.gov. This can involve cleavable linkers that are stable in systemic circulation but labile under specific tumor conditions.

Optimizing Pharmacokinetics: Chemical modifications can be designed to improve the drug's absorption, distribution, metabolism, and excretion (ADME) properties, such as extending its half-life or improving its cellular uptake in target cells iiitd.edu.innih.gov.

By applying these rational design principles, researchers aim to create this compound derivatives and prodrugs that offer superior therapeutic outcomes compared to the parent compound.

Molecular and Cellular Mechanism of Action Studies

Investigation of Aminochlorambucil’s Molecular Targets

The primary molecular targets of alkylating agents like this compound are critical cellular macromolecules, particularly nucleic acids.

Interactions with Nucleic Acids and DNA Alkylation Mechanisms

This compound is characterized as a nitrogen mustard derivative nih.govsolubilityofthings.com. Nitrogen mustards, including the closely related compound chlorambucil (B1668637), function as alkylating agents wikipedia.orgmims.comdrugbank.comapexbt.com. The fundamental mechanism by which these agents exert their effects involves the formation of covalent bonds (alkylation) with cellular DNA wikipedia.orgdrugbank.com. This alkylation predominantly occurs at the N7 position of guanine (B1146940) bases within the DNA double helix apexbt.com.

Protein and Enzyme Interactions

Beyond nucleic acids, compounds within the nitrogen mustard class, such as chlorambucil, have been observed to interact with a variety of cellular structures, including proteins nih.gov. The design of chlorambucil-functionalized complexes, which aim to combine both DNA and protein targeting capabilities, further supports the potential for these compounds to engage with proteins nih.gov. However, specific detailed research findings directly on this compound's interactions with particular proteins or enzymes, distinct from its general alkylating properties, are limited in the available literature.

Intracellular Signaling Pathway Modulation

The DNA damage induced by alkylating agents like chlorambucil is a potent trigger for a cascade of intracellular signaling events. This damage can lead to cell cycle arrest and the induction of apoptosis wikipedia.orgcancer.gov. The apoptotic pathway initiated by these agents often involves the accumulation of cytosolic p53 protein and the subsequent activation of Bcl-2-associated X protein (Bax), which is a known promoter of apoptosis wikipedia.org. The induction of apoptosis by chlorambucil has been observed to correlate with its clinical efficacy in certain contexts nih.gov. While the p53 pathway is significant, cell death can also occur through p53-independent pathways, particularly at higher drug concentrations nih.gov. Furthermore, these agents can influence other intracellular signaling pathways that are crucial for cell growth googleapis.com.

Cellular Responses and Biological Activities (in vitro, ex vivo)

Studies on this compound have investigated its impact on cellular processes, particularly in the context of proliferation and viability.

Cellular Proliferation and Viability Studies

Research into the biological activities of this compound has included investigations into its effects on cellular proliferation and viability, often conducted using in vitro and ex vivo models. One notable study examined the impact of this compound on hematopoietic colony-forming units (CFU) in rats ucl.ac.ukresearchgate.net.

In this study, this compound, administered at a dose of 2.5 x 10^-3 g/kg (equivalent to half of its median lethal dose, 1/2 LD50), was observed to induce a rapid decrease in marrow cellularity researchgate.net. However, when administered as a standalone agent, it did not show a discernible effect on the number of CFU per femur researchgate.net. A significant finding emerged when this compound was given following an initial depression of CFUs induced by busulphan. In this sequential treatment, this compound caused a further severe reduction in CFUs per femur, leading to a considerable and prolonged neutropenia researchgate.net. This suggests that the impact of this compound on cellular proliferation and viability can be influenced by the pre-existing cellular state or in combination with other agents.

The following table summarizes the key findings from the cellular proliferation study:

| Agent | Initial Effect on Marrow Cellularity | Effect on CFU/Femur (Alone) | Effect on CFU/Femur (Post-Busulphan) | Resulting Hematological Impact |

| This compound | Rapid fall | No discernible effect | Severe depression | Considerable prolonged neutropenia researchgate.net |

Cell Cycle Perturbations and Apoptosis Induction Pathways

As an alkylating agent, this compound's mechanism of action involves inducing DNA damage, which is a potent signal for initiating cell cycle perturbations cancer.gov. Cells respond to DNA damage by activating checkpoints that lead to cell cycle arrest, preventing further progression through the cell cycle until the damage can be repaired wikipedia.orgcancer.govnih.gov. This arrest can occur at various phases, including G1, S, or G2/M, depending on the extent of damage and the cellular context nih.govresearchgate.netwikipedia.org.

If the DNA damage is extensive or irreparable, the cell initiates programmed cell death, known as apoptosis cancer.gov. Chlorambucil, a compound structurally analogous to this compound, is known to induce apoptosis in chronic lymphocytic leukemia (CLL) cells, and this apoptotic induction has been shown to correlate with its observed clinical effects wikipedia.orgnih.gov. The induction of apoptosis by chlorambucil is often accompanied by an increase in the levels of proteins such as p53 and Mdm-2, which are key regulators in the apoptotic pathways nih.gov. The disruption of DNA function caused by alkylation is a critical step in leading to these cellular responses and ultimately to cell death drugbank.com.

Mitochondrial Dysfunction in Cellular Models

Specific research findings detailing the direct impact of this compound on mitochondrial dysfunction in cellular models are not widely documented in the available scientific literature. While mitochondrial dysfunction is a recognized hallmark in various cellular pathologies, including those induced by certain chemotherapeutic agents, dedicated studies elucidating this particular mechanism for this compound have not been identified.

Immunomodulatory Effects at a Cellular Level (excluding human immune responses)

Elucidation of Cellular Resistance Mechanisms

Detailed research findings specifically elucidating cellular resistance mechanisms against this compound are not extensively documented. Drug resistance in cancer is a complex phenomenon involving multiple pathways, but the precise molecular adaptations, roles of efflux pumps, or enzymatic inactivation pathways specifically for this compound have not been widely characterized in dedicated studies.

Molecular Adaptations in Target Cells

Specific molecular adaptations that target cells undergo to develop resistance to this compound are not extensively detailed in the available literature. While cancer cells can develop various molecular adaptations to overcome the effects of antineoplastic agents, specific research outlining these adaptations in response to this compound has not been identified.

Role of Efflux Pumps and Transporters

The specific role of efflux pumps and transporters in mediating resistance to this compound has not been widely investigated or reported in the scientific literature. Efflux pumps are known to contribute to multidrug resistance by actively expelling therapeutic agents from cells; however, their direct involvement and specific types implicated in this compound resistance are not clearly defined.

Enzymatic Inactivation Pathways within Cells

Specific enzymatic inactivation pathways for this compound within cells are not extensively described in the available scientific literature. While drug metabolism often involves enzymatic transformations leading to inactivation or activation, dedicated studies identifying the precise enzymes and pathways responsible for the inactivation of this compound have not been identified.

Structure Activity Relationship Sar and Computational Chemistry

Elucidation of Aminochlorambucil Structure-Activity Relationships (SAR)

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response nih.gov. For this compound, identifying its pharmacophore would involve determining the key functional groups and their spatial arrangement responsible for its observed biological activity. This process often includes analyzing known active analogs, if available, and using computational methods to map out the critical interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups, aromatic rings) nih.govnih.govresearchgate.net.

In the absence of specific published pharmacophore models for this compound, the general principles suggest that its pharmacophore would likely involve the nitrogen mustard moiety, known for its alkylating properties, and potentially the amino acid or phenylbutanoic acid backbone, which could influence its transport, recognition, or interaction with biological targets. For instance, aromatic moieties are known to play a crucial role in drug-target interactions through π-π stacking, hydrogen bonding, and van der Waals forces, thereby influencing pharmacological properties and bioactivity mdpi.com.

Understanding the impact of substituent modifications is a cornerstone of SAR. By systematically altering different parts of a molecule, researchers can deduce which changes enhance or diminish activity nih.gov. For a compound like this compound, potential modifications could include:

Alkyl chain length or branching: Altering the length or branching of the alkyl chains on the nitrogen mustard group or the butanoic acid chain could affect lipophilicity, steric fit, and reactivity with biological targets.

Substitutions on the phenyl ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the molecule, influencing its reactivity, pKa, and interactions with enzymes or receptors. For example, electron-withdrawing substituents can enhance activity in some cases, provided optimal steric hindrance is not exceeded nih.gov.

Modifications to the amino or carboxylic acid groups: Changes to these groups could impact solubility, ionization state, and interactions with polar or charged regions of a target. For instance, the presence or absence of specific functional groups can significantly alter biological activity nih.govmonash.edu.

Without specific experimental data on this compound derivatives, it is not possible to provide detailed research findings or data tables illustrating these effects. However, in general, such studies reveal how subtle structural changes can lead to significant variations in biological potency, selectivity, and pharmacokinetic properties nih.gov.

Pharmacophore Identification and Molecular Features for Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by establishing mathematical equations that correlate molecular descriptors (numerical representations of chemical structure) with biological activity nih.govljmu.ac.uk. This allows for the prediction of activity for new compounds and provides insights into the underlying mechanisms of action googleapis.com.

QSAR models can be broadly categorized into 2D and 3D models:

2D QSAR Models: These models use molecular descriptors derived from the 2D structure of a compound, such as topological indices, constitutional descriptors (e.g., molecular weight, number of atoms), and electronic properties (e.g., electronegativity, polarizability) frontiersin.orgrsc.org. They typically employ statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build predictive equations frontiersin.orgbeilstein-journals.org.

3D QSAR Models: These models consider the 3D arrangement of atoms in space and their associated fields (e.g., steric, electrostatic, hydrophobic). Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are commonly used to generate 3D QSAR models, providing contour maps that visually represent regions where specific field properties are favorable or unfavorable for activity researchgate.netbeilstein-journals.org.

For this compound, the development of 2D and 3D QSAR models would involve collecting a dataset of this compound analogs with known biological activities. This dataset would then be divided into training and test sets nih.govresearchgate.net. Various software packages would be used to calculate descriptors from the 2D or 3D structures nih.govresearchgate.net. Statistical methods would then be applied to build a robust model that can predict the activity of new compounds rsc.orgresearchgate.net. As with SAR, specific developed 2D or 3D QSAR models for this compound are not widely reported in the accessible literature.

Molecular descriptors are mathematical values that describe the structure or shape of molecules, aiding in the prediction of their activity and properties nih.gov. The selection of appropriate molecular descriptors is critical for building effective QSAR models. These descriptors can quantify various aspects of a molecule, including:

Constitutional descriptors: Molecular weight, number of rotatable bonds, atom counts.

Topological descriptors: Connectivity indices, path counts, which describe the molecular connectivity.

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies, which reflect the electronic distribution and reactivity rsc.orgnih.gov.

Steric descriptors: Molecular volume, surface area, shape descriptors, which describe the molecule's spatial arrangement nih.govfrontiersin.org.

Physicochemical descriptors: LogP (lipophilicity), pKa, molar refractivity, polar surface area (PSA), which relate to how a molecule interacts with its environment frontiersin.orgnih.gov.

For this compound, descriptors related to its alkylating functionality (e.g., electrophilic indices), its lipophilicity (given its aromatic and aliphatic parts), and its hydrogen bonding capacity (due to the amino and carboxylic acid groups) would likely be important in any QSAR model frontiersin.org. The application of these descriptors would aim to identify which specific molecular features contribute positively or negatively to its biological activity.

Validation is a crucial step in QSAR modeling to ensure the reliability and predictive ability of the developed models on unseen data nih.govnih.gov. Without proper validation, a QSAR model can lead to false predictions nih.gov. Common validation methodologies include:

Internal Validation (Cross-validation): This involves splitting the training data into subsets and iteratively building and testing the model. The "leave-one-out" (LOO) or "leave-many-out" (LMO) methods are frequently used, yielding a cross-validated R² (Q²) value. A Q² value greater than 0.5 is often considered an indicator of good predictability researchgate.netnih.govctdbase.org.

External Validation: This is considered one of the most common and robust criteria for evaluating the validity of a QSAR model nih.gov. A separate, independent test set of compounds (not used in model development) is used to assess the model's predictive power. The predictive correlation coefficient (R²_pred or R²_test) for the external set is a key metric researchgate.netnih.govrsc.orgnih.gov.

Y-randomization (Permutation Test): This method assesses the robustness of the model by randomly scrambling the biological activity values of the training set and rebuilding the QSAR models. A robust model should yield significantly lower R² and Q² values for the randomized data compared to the original model, indicating that the original correlation is not due to chance nih.govctdbase.org.

Applicability Domain (AD): This defines the structural and response space for which the model is considered reliable. It helps to identify compounds for which the model's predictions are trustworthy, typically visualized using a Williams plot monash.edu.

While these methodologies are standard for QSAR model development, specific validation results for QSAR models of this compound are not available in the public domain based on the conducted searches.

Selection and Application of Molecular Descriptors

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to predict the preferred orientation of a small molecule (ligand) when bound to a protein or enzyme (receptor) to form a stable complex nih.govresearchgate.net. This approach is essential for understanding drug-receptor interactions at an atomic level and for identifying potential medicinal substances nih.gov. For a compound like this compound, which is structurally related to an established alkylating agent, such studies would aim to elucidate how its specific chemical features contribute to its interaction with potential biological targets, such as DNA or enzymes involved in cellular processes.

Advanced docking strategies, including ensemble docking and induced-fit docking, can enhance the accuracy of ligand docking predictions by accounting for protein flexibility and conformational changes that occur upon ligand binding nih.gov. These methods are crucial for obtaining a comprehensive understanding of the binding mechanism.

Prediction of Ligand-Target Interactions

The prediction of ligand-target interactions is a primary goal of molecular docking. For this compound, this would involve computationally positioning the molecule within the active site of a target macromolecule, such as DNA or a specific protein. The objective is to identify the most energetically favorable binding poses and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex nih.govnih.gov.

In the absence of specific published data for this compound, the general principles of predicting ligand-target interactions would apply. For instance, the nitrogen mustard moiety, characteristic of Chlorambucil (B1668637) and its derivatives, is known to form covalent bonds with nucleophilic sites on DNA, leading to alkylation and subsequent DNA damage acellera.com. Computational models could predict the likelihood and specificity of such alkylation events based on the compound's 3D structure and the electronic properties of the target DNA sequences. Furthermore, if this compound were to interact with a protein, docking simulations would highlight critical amino acid residues within the protein's binding pocket that form interactions with specific functional groups of this compound.

A conceptual representation of potential ligand-target interactions for this compound might involve:

| Interaction Type | This compound Feature | Target Feature (Conceptual) | Role in Binding |

| Covalent | Bis(2-chloroethyl)amino group | DNA N7 of Guanine (B1146940) | Primary alkylation |

| Hydrogen Bonding | Carboxylic acid group, Amino group | Protein backbone/side chains | Stabilizes binding pose |

| Hydrophobic | Phenyl ring, Alkyl chain | Hydrophobic pockets on target | Enhances binding affinity |

Conformational Analysis and Binding Affinity Predictions

Conformational analysis explores the various three-dimensional shapes a molecule can adopt and their relative energies. For a flexible molecule like this compound, understanding its preferred conformations in solution and upon binding to a target is crucial for SAR studies. Computational methods can sample different conformations and identify those that are most likely to bind effectively to a target nih.gov.

Binding affinity prediction, a fundamental parameter in drug design, describes the strength of the interaction between a molecule and its target nih.gov. Accurate prediction of binding affinity is crucial for prioritizing promising drug candidates and optimizing their properties nih.gov. Molecular docking typically employs scoring functions to estimate the binding energy (or docking score) of a ligand-receptor complex, providing a quantitative measure of affinity bioexcel.eu. More rigorous methods, such as Relative Binding Free Energy (RBFE) calculations, based on molecular dynamics simulations and alchemical thermodynamic cycles, offer higher accuracy in predicting binding affinities and are widely used in lead optimization chemrxiv.org. These advanced methods can predict how changes to a ligand's chemical structure affect its binding affinity, thereby aiding in understanding the SAR chemrxiv.org.

While specific binding affinity values for this compound are not detailed in the provided search results, a hypothetical data table illustrating the output of such studies would typically include:

| Compound Name | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues (Conceptual) |

| This compound | -X.X (e.g., -7.5) | Y.Y (e.g., 0.5) | Guanine N7, Lysine (B10760008), Arginine, Hydrophobic residues |

| Chlorambucil | -Z.Z (e.g., -8.0) | W.W (e.g., 0.2) | Guanine N7, Lysine, Arginine, Hydrophobic residues |

Such computational analyses would provide valuable insights into how the addition of the amino group in this compound, compared to Chlorambucil, might influence its conformational preferences, target interaction profile, and ultimately, its binding affinity. This information is critical for rational drug design and optimization efforts.

Preclinical Biological Evaluation in Model Systems

In Vivo Preclinical Studies in Animal Models

In vivo preclinical studies involving Aminochlorambucil have primarily focused on its impact on the hematopoietic system. One notable study investigated its comparative effects on hematopoietic colony-forming units (CFUs) in rat models. nih.govresearchgate.netresearchgate.net

Pharmacodynamic Marker Evaluation in Animal Models

Evaluation of pharmacodynamic markers for this compound has included the assessment of its effects on hematopoietic colony-forming units (CFUs) and peripheral blood cell counts, specifically neutropenia. A study in rats demonstrated that when a depression of CFUs was initially induced by Busulphan, subsequent administration of this compound led to a further severe depression of CFUs per femur. researchgate.net This effect was associated with a considerable prolongation of neutropenia observed in the blood. researchgate.net

Target Engagement Studies in Preclinical Models

Detailed target engagement studies specifically for this compound in preclinical models are not extensively documented in publicly available research.

Comparative Studies Across Different Animal Models

Comparative studies have evaluated this compound alongside other chemotherapeutic agents, such as Busulphan, in rat models. In a study comparing the effects of Busulphan and this compound on hematopoietic colony-forming units in the rat, it was observed that this compound significantly impacted bone marrow recovery when administered after Busulphan. nih.govresearchgate.netresearchgate.net Specifically, if Busulphan initially caused a depression of CFUs and was followed by a 13-day recovery period, the subsequent administration of this compound resulted in a pronounced reduction in CFUs per femur. researchgate.net This sequential administration also led to a significant and prolonged neutropenia in the peripheral blood. researchgate.net

Table 1: Comparative Effects of this compound and Busulphan on Hematopoietic Markers in Rats

| Compound(s) Administered | Initial Condition | Subsequent Administration (Day 13 Post-Busulphan) | Effect on CFUs/Femur | Effect on Neutropenia |

| Busulphan followed by this compound | Depression of CFUs by Busulphan | This compound | Further severe depression | Considerable prolongation |

Note: Data derived from a study on the comparative effects in rats. researchgate.net

Advanced Delivery Strategies and Molecular Targeting Approaches

Receptor-Mediated and Transporter-Mediated Delivery

Receptor-mediated delivery involves the binding of a drug or its carrier to specific receptors overexpressed on target cells, facilitating their internalization. nih.gov This mechanism allows for selective uptake into diseased cells, such as cancer cells, which often exhibit altered receptor expression profiles compared to healthy cells. For instance, folate receptor (FR) type beta has been explored as a target for selective delivery of chemotherapeutic drugs to acute myelogenous leukemia (AML) cells. nih.gov

Transporter-mediated delivery leverages endogenous membrane transporters, such as solute carrier (SLC) proteins, to facilitate the passage of drugs across biological barriers and into specific cells or organs. fishersci.canih.gov These transporters are vital for the cellular uptake of nutrients, metabolites, and ions. fishersci.ca For example, the L-type amino acid transporter 1 (LAT1) is integral to the transport of large neutral amino acids and has been extensively studied for improving drug delivery across the blood-brain barrier (BBB) and into cancer cells, including gliomas. guidetopharmacology.orgmdpi.comnih.gov Given that Aminochlorambucil is an amino acid derivative, it possesses a structural characteristic that could potentially allow it to interact with amino acid transporters like LAT1, thereby offering a theoretical pathway for targeted delivery, particularly to tissues where these transporters are upregulated. nih.govguidetopharmacology.org Glucose transporters (GLUTs), particularly GLUT1, have also been targeted for drug delivery into tumors and across the BBB due to their high expression in these contexts. nih.govmdpi.comfrontiersin.org

Prodrug Activation Strategies (e.g., Enzyme-Activated Prodrugs)

Prodrugs are inactive drug molecules designed to undergo specific chemical modifications in vivo to release the active therapeutic agent. nih.gov This strategy aims to improve drug stability, solubility, and targeted delivery, while reducing systemic toxicity. nih.govciteab.com Enzyme-activated prodrugs exploit the elevated or specific expression of certain enzymes within the tumor microenvironment or specific diseased tissues. nih.gov

Examples of enzymes targeted for prodrug activation include carboxylesterases, β-galactosidase, β-glucuronidase, and NAD(P)H:quinone oxidoreductase 1 (NQO1), which are often overexpressed in various tumors. wikipedia.orgnih.gov For instance, doxorubicin (B1662922) prodrugs have been designed for activation by prostate-specific antigen (PSA), a serine protease found in prostate cancer, leading to localized drug release and enhanced therapeutic efficacy with reduced systemic exposure. acs.org The design of prodrugs often involves masking active groups like hydroxyl, carboxyl, or amino groups through chemical modification. cpu.edu.cn As this compound contains both amino and carboxyl groups nih.gov, it presents potential sites for chemical modification to create enzyme-responsive prodrugs. Such a strategy could theoretically enable the selective release of the active compound in specific biological contexts where relevant enzymes are overexpressed.

Nanocarrier and Polymeric Delivery Systems (conceptual and preclinical)

Nanocarrier systems, typically ranging from 1 to 100 µm, have gained significant attention for their potential to revolutionize drug delivery, especially in cancer therapy. researchgate.netresearchgate.netnih.gov These systems can encapsulate or entrap drugs, improving their solubility, stability, and bioavailability, while facilitating their transport to target tissues. researchgate.netfrontiersin.org Nanocarriers can achieve targeted delivery through passive targeting, which relies on the enhanced permeability and retention (EPR) effect in tumor tissues, or through active targeting, achieved by surface modification with specific ligands. researchgate.netnih.gov

Polymeric delivery systems, a major class of nanocarriers, utilize natural or synthetic polymers to form drug-loaded nanoparticles, micelles, or conjugates. researchgate.netfrontiersin.orgfishersci.camims.comfrontiersin.orgnih.govresearchgate.netd-nb.infoekb.eg Biodegradable and bio-reducible polymers are particularly favored for their ability to control drug release and minimize systemic adverse effects. researchgate.netmims.comd-nb.infosciencedaily.com Preclinical research has demonstrated the potential of polymeric nanoparticles to enhance the delivery efficiency of various anticancer agents, overcome limitations like poor water solubility, and improve drug stability and half-life. frontiersin.orgekb.egsciencedaily.com While specific preclinical data for this compound encapsulated within nanocarrier or polymeric systems are not extensively detailed in the provided information, the general advancements in this field suggest a conceptual pathway for improving its delivery characteristics. The use of polymeric nanoparticles could potentially enhance the accumulation of this compound at tumor sites, control its release, and mitigate systemic exposure, similar to approaches applied to other chemotherapeutic agents like doxorubicin or paclitaxel. nih.govresearchgate.netnih.govfrontiersin.org

Cellular and Molecular Targeting Mechanisms in Specific Biological Contexts (e.g., organ-specific research excluding human clinical targeting)

Cellular and molecular targeting mechanisms focus on directing therapeutic agents to specific cell types or molecular pathways within a biological context, often leveraging unique characteristics of diseased states. This includes organ-specific research, where the goal is to concentrate the drug in a particular organ while sparing others. hznu.edu.cnmdpi.comresearchgate.net

For instance, in cancer research, the distinct microenvironment of tumors, including differences in pH, redox potential, and expression of certain enzymes or receptors, provides opportunities for targeted drug activation and release. wikipedia.orgnih.govfrontiersin.org While there is no specific organ-specific research on this compound detailed in the provided sources, the compound's nature as an alkylating agent, similar to chlorambucil (B1668637), suggests its primary target is DNA, leading to cell cycle arrest and apoptosis. wikipedia.org Research in organ-specific metastasis highlights the complex interactions between cancer cells and the host microenvironment, involving molecular mechanisms that could potentially be exploited for targeted therapy. mdpi.com The development of organ-specific peptides and protein ultrafiltrates is also explored for identifying therapeutic targets and signaling molecules relevant to specific organs. researchgate.net The conceptual application of these targeting mechanisms to this compound would involve designing strategies that exploit specific molecular markers or cellular conditions prevalent in target organs or tissues, thereby concentrating the drug's effect where needed and minimizing systemic exposure.

Metabolic Pathway Investigations Cellular and Enzymatic

Role of Specific Enzymes in Aminochlorambucil Metabolism (e.g., Cytochrome P450 systems at a mechanistic level)

The precise roles of specific enzymes, such as Cytochrome P450 (CYP) systems, in the metabolism of this compound at a mechanistic level are not explicitly identified in available research. Cytochrome P450 enzymes are known to play a crucial role in the phase I metabolism of many xenobiotics and endogenous compounds through oxidation, reduction, and hydrolysis reactions. researchgate.netnih.govasm.org While CYP enzymes are key in drug biotransformation and can be found in various tissues, including liver microsomes which are a common in vitro system for modeling hepatic metabolic pathways, their specific interaction with this compound has not been detailed. researchgate.netnih.govnih.gov The absence of documented specific enzymatic interactions suggests that either these studies have not been widely published or this compound's metabolism might involve less common enzymatic pathways or non-enzymatic degradation.

Characterization of Metabolites and Their Biological Activity (in vitro)

Impact of Metabolic Modulation on this compound Activity

Studies specifically investigating the impact of metabolic modulation, such as enzyme induction or inhibition, on the activity of this compound are not widely reported. Metabolic modulation generally refers to interventions that alter cellular metabolic conditions, which can influence the susceptibility of cells to certain compounds or alter the activity of drugs. frontiersin.orgcardiologyresearchjournal.comnih.govnih.govmdpi.com While metabolic modulation is a recognized strategy in various therapeutic areas, including cancer treatment, its specific application or observed effects in relation to this compound's activity remain underexplored in the provided information. frontiersin.orgcardiologyresearchjournal.comnih.govnih.gov

Analytical Methodologies for Research Characterization

Spectroscopic and Spectrometric Techniques

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique used to determine the structure of organic molecules by exploiting the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). upi.edusavemyexams.com For Aminochlorambucil, NMR would be employed to confirm its chemical structure, identify functional groups, and assess its purity.

In a typical NMR analysis, the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to avoid solvent proton signals interfering with the analyte's spectrum. The sample is then placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei absorb energy at specific frequencies, known as chemical shifts, which are characteristic of their local electronic environment. savemyexams.com The resulting spectrum provides information on the number of non-equivalent protons or carbons, their chemical environment, and their connectivity to neighboring atoms. upi.edu

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in the molecule, their chemical environment (e.g., aromatic, aliphatic, near electronegative atoms), and their connectivity through spin-spin coupling. savemyexams.com The integration of signals in the ¹H NMR spectrum indicates the relative number of protons giving rise to each signal. savemyexams.com

¹³C NMR Spectroscopy: ¹³C NMR provides insights into the carbon skeleton of the molecule. Each unique carbon atom in the molecule typically gives a distinct signal. upi.edu The chemical shifts of ¹³C nuclei are highly sensitive to the electronic environment, allowing for the differentiation of various carbon types (e.g., carbonyl carbons, aromatic carbons, aliphatic carbons). mdpi.com

The aromatic protons and carbons of the phenyl group.

The aliphatic protons and carbons of the butanoic acid chain.

The methylene (B1212753) protons and carbons of the bis(2-chloroethyl)amino moiety, which are influenced by the electronegative chlorine atoms and the nitrogen.

The carboxylic acid proton (if observable) and carbon.

The amino protons (if observable).

X-ray Diffraction (XRD) and X-ray Fluorescence (XRF) for Structural Analysis

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of crystalline materials. europa.eu For this compound, if it can be crystallized, single-crystal XRD would provide definitive information about its molecular geometry, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. europa.eu Powder XRD, on the other hand, is used for phase identification, determination of crystallite size, and analysis of microstructural features of polycrystalline samples. europa.eu

The principle of XRD involves irradiating a crystalline sample with X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern unique to the material's atomic arrangement. europa.eu The positions and intensities of the diffraction peaks are then used to deduce the crystal structure. europa.eu As of the current search, specific crystal structure or powder XRD data for this compound is not explicitly detailed in the available public research findings.

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.comadvacam.comqa-group.com It is particularly valuable for identifying and quantifying heavier elements. horiba.com The principle involves exciting the atoms in a sample with a primary X-ray source, causing them to emit characteristic "secondary" or fluorescent X-rays. researchgate.net Each element produces a unique set of fluorescent X-rays, acting as a "fingerprint" for that specific element. researchgate.net The energy of the emitted X-rays identifies the element, and their intensity is indicative of its concentration. researchgate.net

For this compound (C₁₄H₂₀Cl₂N₂O₂), XRF would be primarily used to confirm the presence and relative proportions of chlorine (Cl) within the compound, as well as any other heavier elemental impurities. horiba.comqa-group.com It can also detect other elements present in the sample matrix. nih.gov As of the current search, specific XRF elemental analysis data for this compound is not detailed in the available public research findings.

Bioanalytical Methods for In Vitro and Ex Vivo Studies (excluding clinical assays)

Bioanalytical methods are essential in research to study the behavior of compounds like this compound in biological systems, offering insights into their stability, metabolism, and interactions with cells or tissues outside of a living organism (in vitro) or in excised tissues (ex vivo). advacam.comresearchgate.net These studies are critical for understanding fundamental biological processes without the complexities and ethical considerations of in vivo (live organism) studies. advacam.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely employed technique in bioanalysis due to its high sensitivity, selectivity, and ability to quantify analytes and their metabolites in complex biological matrices. researchgate.netmdpi.comwuxiapptec.com

In Vitro Stability Studies: These studies assess the chemical stability of this compound in various biological matrices such as plasma, serum, or cell culture media. synergbiopharma.comnih.gov The compound is incubated with the biological matrix under controlled conditions (e.g., temperature, pH), and aliquots are taken at different time points. synergbiopharma.com LC-MS/MS is then used to quantify the remaining parent compound and identify any degradation products. researchgate.net This helps determine the compound's half-life and identify potential degradation pathways in a biological environment. synergbiopharma.com For nitrogen mustards, which are known to be reactive, understanding their stability in biological fluids is crucial. rsc.orgpsu.edu

Ex Vivo Metabolism Studies: These studies investigate how this compound is metabolized by enzymes present in excised tissues or cellular fractions (e.g., liver microsomes, hepatocytes). evotec.comwuxiapptec.com For example, liver microsomes contain a high abundance of metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, which are key in drug metabolism. wuxiapptec.compharmaron.com this compound would be incubated with these biological components, and LC-MS/MS would be used to identify and quantify its metabolites. evotec.com This provides critical information about the metabolic pathways, potential metabolic liabilities, and species differences in metabolism, which is vital for predicting in vivo clearance and guiding structural modifications. evotec.comwuxiapptec.com

Cellular Uptake Studies: These in vitro studies examine how this compound interacts with and enters various cell lines. nih.govnih.govmdpi.comfortuneonline.org Techniques such as fluorescence microscopy, flow cytometry, and quantitative intracellular analysis (e.g., using LC-MS/MS after cell lysis) are employed. nih.govfortuneonline.org Researchers would expose different cell types (e.g., cancer cell lines, normal cells) to this compound and measure the amount of compound internalized over time. nih.govfortuneonline.org This helps understand the mechanisms of cellular entry (e.g., passive diffusion, active transport, endocytosis) and the compound's intracellular distribution, which is important for understanding its potential biological activity. mdpi.com

Method Development and Validation in Research Settings

Analytical method development and validation are continuous and interdependent tasks in research, ensuring that the analytical procedures are suitable for their intended purpose and consistently deliver accurate and reliable results. np-mrd.orgujpronline.com This process is guided by international standards, such as those provided by the International Council for Harmonisation (ICH) guidelines (e.g., ICH Q2(R1) for analytical method validation). europa.eulabmanager.com

Method Development: This initial phase involves defining the analytical target profile, selecting appropriate analytical techniques based on the compound's physicochemical properties, and optimizing instrumental conditions. researchgate.net For this compound, this would involve:

Selection of Technique: Given its structure (organic compound with specific functional groups), techniques like LC-MS/MS, GC-MS (especially for metabolites after derivatization), and NMR would be considered primary choices. wuxiapptec.comrsc.orgresearchgate.netnih.gov

Optimization: This includes optimizing parameters such as mobile phase composition, column selection, flow rate, and detection wavelengths for chromatographic methods, or solvent, temperature, and pulse sequences for NMR. researchgate.netresearchgate.net For mass spectrometry, optimization of ionization mode, collision energy, and fragmentation patterns is crucial for sensitivity and selectivity. researchgate.net

Method Validation: Once a method is developed, it must be validated to demonstrate its reliability and suitability for a specific analytical application. ujpronline.comelementlabsolutions.com Key validation parameters typically assessed in research settings include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. europa.euelementlabsolutions.comscielo.br This is often tested by analyzing blank samples, spiked samples, and samples containing potential interferents. europa.euscielo.br

Accuracy: The closeness of agreement between the value found and the accepted true value. elementlabsolutions.com This is typically determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo samples or reference standards). europa.eu

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.com It includes repeatability (intra-day precision) and intermediate precision (inter-day precision, often across different analysts or equipment). rsc.orgujpronline.com

Linearity and Range: Linearity establishes a proportional relationship between the analytical response and the analyte concentration over a defined range. europa.euelementlabsolutions.com The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have an acceptable degree of linearity, accuracy, and precision. europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. rsc.orgujpronline.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). elementlabsolutions.com

The validation process ensures that the analytical data generated for this compound in research studies are reliable and can support further investigations into its properties and potential applications. np-mrd.orgdrugbank.com

Q & A

Q. How can researchers optimize this compound’s synthesis protocol to improve yield while maintaining purity for translational studies?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., reaction temperature, solvent ratio). Characterize intermediates via NMR and HPLC at each step. Compare yields across batches using ANOVA, and validate purity with mass spectrometry (≥98% purity threshold). Include a failure analysis table (Table 2) to document impurities and reaction bottlenecks .

Q. What statistical approaches are recommended to analyze contradictory toxicity data between this compound and its parent compound, chlorambucil?

- Methodological Answer : Perform meta-analysis of dose-response curves from independent studies using random-effects models to account for heterogeneity. Apply Kaplan-Meier survival analysis for in vivo toxicity comparisons. Use funnel plots to assess publication bias and include sensitivity analyses for outlier exclusion. Report p-values with exact significance thresholds (e.g., p=0.047) .

Q. How should cross-species metabolic discrepancies be addressed when extrapolating this compound’s efficacy from murine models to human trials?

- Methodological Answer : Use humanized liver chimeric mice or primary hepatocyte co-cultures to mimic human metabolism. Quantify metabolites (e.g., phenylacetic acid mustard) via UPLC-QTOF and compare kinetic parameters (Km, Vₘₐₓ) across species. Validate findings with in silico PBPK modeling and adjust dosing regimens prospectively .

Q. What strategies can mitigate confounding variables in longitudinal studies assessing this compound resistance in hematologic malignancies?

- Methodological Answer : Implement stratified randomization based on baseline tumor burden and genetic markers (e.g., TP53 status). Use mixed-effects models to analyze repeated measures, controlling for covariates like drug clearance rates. Predefine exclusion criteria for non-adherent subjects and report attrition rates transparently .

Data Presentation and Validation

-

Table 1 : Comparative Analysis of this compound’s Alkylation Efficiency Across Studies

-

Table 2 : Synthesis Optimization via DoE (Partial Dataset)

Batch Temp (°C) Solvent Ratio Yield (%) Purity (%) 1 60 1:3 72 97 2 70 1:4 85 99

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.